molecular formula C20H23ClN2O8 B13407147 (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide

(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide

Cat. No.: B13407147
M. Wt: 454.9 g/mol
InChI Key: AEWBTXVSKVPUJW-CFMKLNKWSA-N
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Description

The compound (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide is a complex organic molecule with significant biological activity. It belongs to the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its multiple hydroxyl groups, a chlorine atom, and an amino group, which contribute to its chemical reactivity and biological function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetracycline core: This involves the cyclization of a linear precursor to form the tetracyclic structure.

    Functional group modifications: Introduction of the amino, chloro, and hydroxyl groups through various chemical reactions such as halogenation, amination, and hydroxylation.

    Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes involving genetically modified strains of Streptomyces bacteria. These bacteria are engineered to produce the compound in large quantities, which is then extracted and purified for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone groups to hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetracycline derivatives with altered antibacterial properties.

Scientific Research Applications

(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the production of veterinary medicines and as a feed additive to promote growth in livestock.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: A closely related compound with similar antibacterial properties but lacking the chlorine atom.

    Doxycycline: Another tetracycline derivative with a different substitution pattern, leading to improved pharmacokinetic properties.

    Minocycline: Known for its enhanced ability to penetrate tissues and its effectiveness against a broader range of bacteria.

Uniqueness

(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, enhances its antibacterial potency and spectrum of activity compared to other tetracycline derivatives.

Properties

Molecular Formula

C20H23ClN2O8

Molecular Weight

454.9 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide

InChI

InChI=1S/C20H23ClN2O8/c1-19(30)5-4-6-13(22)15(26)11(18(23)29)17(28)20(6,31)16(27)9(5)14(25)10-8(24)3-2-7(21)12(10)19/h2-3,5-6,9,11,13,15-16,24,26-27,30-31H,4,22H2,1H3,(H2,23,29)/t5-,6-,9?,11?,13-,15?,16?,19-,20-/m0/s1

InChI Key

AEWBTXVSKVPUJW-CFMKLNKWSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(C(C(=O)[C@]3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O

Canonical SMILES

CC1(C2CC3C(C(C(C(=O)C3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O

Origin of Product

United States

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